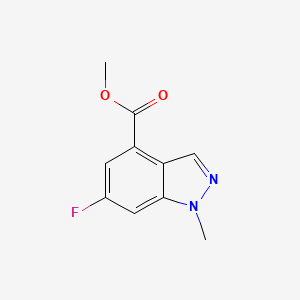
Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate is a synthetic organic compound with the molecular formula C9H7FN2O2. It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate typically involves the reaction of 6-fluoroindazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-fluoro-1-methyl-1H-indazole-4-carboxylic acid.
Reduction: Formation of 6-fluoro-1-methyl-1H-indazole-4-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-fluoro-1H-indazole-4-carboxylate
- Methyl 1H-indazole-6-carboxylate
- Methyl 6-fluoro-1H-indole-4-carboxylate
Uniqueness
Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate is unique due to the presence of both a fluorine atom and a methyl ester group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the ester group can be easily modified to create a variety of derivatives .
Biological Activity
Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate is a derivative of indazole, a bicyclic aromatic compound known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C9H7FN2O2
- Molecular Weight : 194.16 g/mol
- CAS Number : 697739-05-2
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. The following table summarizes key findings regarding its biological activity against various cancer cell lines:
The compound exhibits its biological effects primarily through inhibition of specific kinases involved in tumor growth and proliferation:
- Polo-like Kinase 4 (PLK4) : Inhibitors targeting PLK4 have shown promise in reducing tumor growth in preclinical models, particularly in colon cancer.
- Pim Kinases : These kinases are implicated in various cancers; inhibition leads to reduced cell survival and proliferation.
- Fibroblast Growth Factor Receptor 1 (FGFR1) : Inhibition of FGFR signaling pathways is crucial for controlling tumor growth and metastasis.
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- The presence of the fluoro group enhances lipophilicity and bioavailability.
- The methyl substitution at the indazole position is critical for maintaining potency against target kinases.
Research indicates that modifications at the 4-position of the carboxylate moiety can significantly alter biological activity, suggesting that further optimization could yield more potent derivatives.
Case Study 1: In Vivo Efficacy
A study evaluated the efficacy of this compound in a mouse model bearing HCT116 tumors. The compound demonstrated significant tumor regression compared to control groups, indicating its potential as a therapeutic agent.
Case Study 2: Combination Therapy
In combination with standard chemotherapeutics, this compound enhanced therapeutic outcomes in resistant cancer models, suggesting synergistic effects that warrant further investigation.
Properties
CAS No. |
697739-06-3 |
|---|---|
Molecular Formula |
C10H9FN2O2 |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
methyl 6-fluoro-1-methylindazole-4-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-13-9-4-6(11)3-7(10(14)15-2)8(9)5-12-13/h3-5H,1-2H3 |
InChI Key |
CKTSOTAUTZFNTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=CC(=C2C=N1)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















